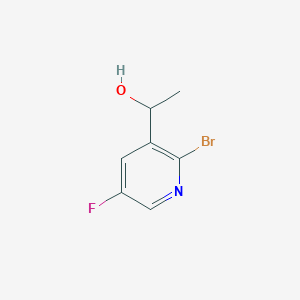
3-Methylazetidine;hemi(oxalic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylazetidine;hemi(oxalic acid): is a chemical compound with the molecular formula C10H20N2O4 . It is a derivative of azetidine, a four-membered heterocyclic compound containing nitrogen. Azetidines are known for their significant ring strain, which imparts unique reactivity to these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylazetidine;hemi(oxalic acid) typically involves the formation of the azetidine ring followed by methylation and subsequent reaction with oxalic acid. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of azetidine precursors and methylating agents under controlled conditions .
Industrial Production Methods: Industrial production of 3-Methylazetidine;hemi(oxalic acid) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-Methylazetidine;hemi(oxalic acid) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce various functionalized azetidines .
Scientific Research Applications
Chemistry: In chemistry, 3-Methylazetidine;hemi(oxalic acid) is used as a building block for the synthesis of more complex molecules. Its unique reactivity due to ring strain makes it valuable in organic synthesis .
Biology and Medicine: In biology and medicine, azetidine derivatives, including 3-Methylazetidine;hemi(oxalic acid), are explored for their potential therapeutic properties. They are investigated for their ability to interact with biological targets and pathways, potentially leading to new drug candidates .
Industry: In the industrial sector, 3-Methylazetidine;hemi(oxalic acid) is used in the production of polymers and other materials. Its reactivity allows for the creation of specialized materials with unique properties .
Mechanism of Action
The mechanism of action of 3-Methylazetidine;hemi(oxalic acid) involves its interaction with molecular targets through its reactive azetidine ring. The ring strain facilitates reactions with various biological molecules, potentially leading to therapeutic effects. The specific pathways and targets depend on the context of its use, such as in drug development or material synthesis .
Comparison with Similar Compounds
Azetidine: The parent compound of 3-Methylazetidine;hemi(oxalic acid), known for its ring strain and reactivity.
Pyrrolidine: A five-membered nitrogen-containing ring with less ring strain and different reactivity compared to azetidine.
Uniqueness: 3-Methylazetidine;hemi(oxalic acid) is unique due to its specific substitution pattern and the presence of oxalic acid, which can influence its reactivity and applications. The methyl group and oxalic acid moiety provide additional functional handles for further chemical transformations and interactions .
Properties
Molecular Formula |
C10H20N2O4 |
|---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
3-methylazetidine;oxalic acid |
InChI |
InChI=1S/2C4H9N.C2H2O4/c2*1-4-2-5-3-4;3-1(4)2(5)6/h2*4-5H,2-3H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
CZPBRGSRDLFVFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC1.CC1CNC1.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 8-amino-5,5-dioxo-5thia-2-azaspiro[3.4]octane-2-carboxylate;hydrochloride](/img/structure/B13908108.png)
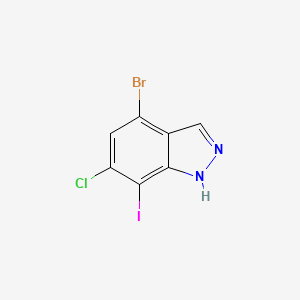

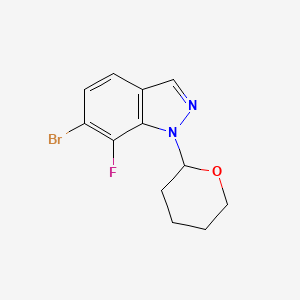
![Methyl 6-chloro-5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B13908126.png)
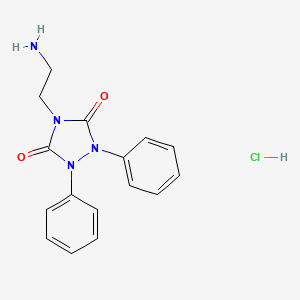
![(1R, 4R, 5R)-rel-2-Aza-bicyclo[2.2.2]octan-5-ol](/img/structure/B13908144.png)
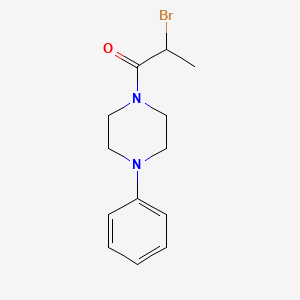
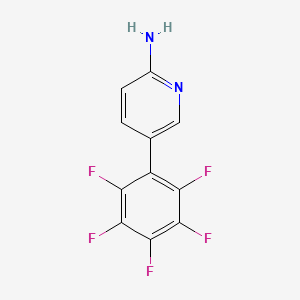
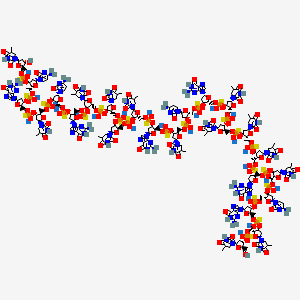
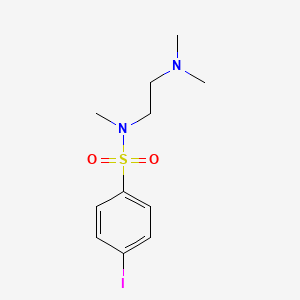
![Tert-butyl 6-(methylamino)-2-azaspiro[3.3]heptane-2-carboxylate;hemi(oxalic acid)](/img/structure/B13908205.png)
